4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Description
Historical Context of 4-Oxobutanoic Acid Derivatives in Medicinal Chemistry
4-Oxobutanoic acid derivatives have long served as critical scaffolds in drug discovery due to their structural versatility and bioisosteric potential. Early work focused on substrate analogs for enzyme inhibition, such as kynurenine 3-hydroxylase (KMO) inhibitors derived from 4-aryl-4-oxobutanoic acid frameworks. These compounds demonstrated the importance of the 4-oxo group in mimicking natural substrates, enabling competitive binding to enzymatic active sites. Modifications to the side chain, including halogenation and unsaturated bond introduction, revealed structure-activity relationships critical for optimizing potency. For example, replacing the saturated backbone with an α,β-unsaturated system in compound 15 reduced KMO inhibition by 50%, highlighting the sensitivity of bioactivity to electronic and conformational changes.
The emergence of γ-aminobutyric acid (GABA) derivatives further expanded applications, with 4-oxobutanoic acid serving as a precursor for anticonvulsant agents. Table 1 illustrates key milestones in the development of 4-oxobutanoic acid-based therapeutics:
Table 1: Evolution of 4-Oxobutanoic Acid Derivatives in Drug Discovery
Significance of Ethoxyphenyl and Hydroxypropyl Functional Groups in Bioactive Compounds
The 4-ethoxyphenyl moiety contributes to pharmacokinetic optimization through:
- Lipophilicity modulation : Ethoxy groups balance solubility and membrane permeability via π-π stacking with aromatic residues in target proteins.
- Metabolic stability : Ether linkages resist first-pass hydrolysis compared to ester functionalities, as demonstrated in GABA derivatives showing prolonged anticonvulsant activity.
The 2-hydroxypropyl group introduces:
- Hydrogen-bonding capacity : Enhances target engagement, as seen in β-cyclodextrin conjugates where hydroxylation increased colon-specific drug release by 38.4%.
- Stereochemical diversity : Chiral centers enable enantioselective interactions, critical for optimizing binding affinity in CNS-targeted agents.
Current Research Landscape on Aminobutanoic Acid Derivatives
Recent advances focus on three structural paradigms:
A. Aryl-functionalized derivatives
- 4-(4-Ethoxyphenyl)amino variants show enhanced blood-brain barrier penetration in preclinical models.
- Methylsulfonylamino analogs demonstrate atypical binding to GABA transporters (Ki = 0.48 μM).
B. Macrocyclic conjugates
- β-Cyclodextrin-butanoic acid systems achieve colon-specific delivery with 12-hour sustained release profiles.
C. Hybrid pharmacophores
- Dual amino-functionalized derivatives like 4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid combine:
- Aryl domain for target recognition
- Hydroxyalkyl chain for solubility enhancement
- Oxobutanoic core for metabolic stability
Table 2: Comparative Analysis of Aminobutanoic Acid Derivatives
Research Questions and Scientific Challenges
Five critical questions drive current investigations:
- Synthetic accessibility : Can the stereoselective introduction of dual amino groups be achieved without protecting group strategies? Current methods for 4-oxobutanoic acid derivatives require multi-step sequences with ≤24% yields.
- Target engagement : Does the hydroxypropyl group enable allosteric modulation of non-GABAergic targets? Preliminary data suggest activity in voltage-gated ion channels.
- Metabolic fate : How do hepatic enzymes process the ethoxyphenyl-hydroxypropyl combination? Comparative studies with methylsulfonyl analogs show unexpected glucuronidation patterns.
- Formulation challenges : Can the compound's zwitterionic nature at physiological pH be optimized for CNS delivery? β-Cyclodextrin conjugation improves stability but reduces bioavailability by 40%.
- Structure-activity relationships : What is the optimal balance between aryl hydrophobicity and hydroxyalkyl polarity? QSAR models predict a ClogP range of 1.8–2.3 for maximal efficacy.
Properties
IUPAC Name |
4-(4-ethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-3-22-12-6-4-11(5-7-12)17-14(19)8-13(15(20)21)16-9-10(2)18/h4-7,10,13,16,18H,3,8-9H2,1-2H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFYTLUCYIJLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with 2-bromo-1-propanol under basic conditions to form an intermediate. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, with emphasis on substituent effects and hypothesized biological implications.
Table 1: Structural and Functional Comparison of Oxobutanoic Acid Derivatives
Key Findings:
Substituent Effects on Lipophilicity and Solubility: The ethoxyphenyl group in the target compound provides moderate lipophilicity, while the hydroxypropyl group introduces a hydrophilic element. This balance contrasts with the highly lipophilic chlorophenyl/fluorophenyl analog , which may favor membrane permeability but limit solubility.
Biological Activity: While direct activity data for the target compound is unavailable, the chlorophenyl/fluorophenyl analog’s halogenated aromatic groups are associated with enhanced metabolic stability and target engagement in related pharmaceuticals . The monosubstituted cyclopropylethylphenyl analog demonstrates significant hTS inhibition , suggesting that steric and electronic properties at the 4-position are critical for enzyme interaction.
Synthetic Considerations: The hydroxypropylamino group in the target compound may introduce synthetic challenges, such as regioselective amidation, compared to simpler aryl substituents in analogs .
Biological Activity
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a compound with significant pharmacological potential. Its structure incorporates an ethoxyphenyl group and hydroxypropyl amino moiety, which may influence its biological activity. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Amide Bonds : These are crucial for biological interactions, as they are prevalent in proteins and many drugs.
- Functional Groups : The presence of hydroxyl and ethoxy groups enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 306.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| Log P (Partition Coefficient) | Not determined |
Antimicrobial Activity
Research indicates that similar compounds with amide functionalities exhibit significant antimicrobial properties. For instance, derivatives of oxobutanoic acids have been reported to possess antimicrobial activity against various pathogens.
Case Study : A study by Kumar et al. (1993) demonstrated that amide derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Compounds similar to this compound have shown potential as anti-inflammatory agents.
Research Findings : Galanakis et al. (2004) reported that certain oxobutanoic acid derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of inflammatory pathways .
Antiproliferative Activity
The antiproliferative effects of the compound have been explored in cancer research.
Case Study : A study investigating the cytotoxic effects on HCT116 human colon cancer cells revealed that related compounds induced cell cycle arrest and apoptosis at micromolar concentrations . The findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis pathways.
Table 2: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Kumar et al. (1993) | Inhibition of S. aureus and E. coli |
| Anti-inflammatory | Galanakis et al. (2004) | Reduction in pro-inflammatory cytokines |
| Antiproliferative | ResearchGate Study (2023) | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses or microbial metabolism.
- Cell Signaling Pathways : It could modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
- Membrane Interaction : The amphiphilic nature due to its functional groups may allow it to integrate into cellular membranes, affecting membrane integrity and function.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
